molecular formula C22H17N3O5 B3515321 methyl N-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate

methyl N-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate

Cat. No.: B3515321
M. Wt: 403.4 g/mol
InChI Key: IWKXKBGNIZNYTM-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin, which is a class of benzopyrones . Coumarins have been found to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .


Synthesis Analysis

The compound can be synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by spectroscopic techniques such as 1H-NMR, 13C-NMR . The bond lengths lie in the normal range and excellently fit with those derived from the crystal structure of the parent compound 3-methyl-2H-chromen-2-one .


Chemical Reactions Analysis

The compound reacts intra molecularly in acidic anhydrous media (glacial acetic acid or acetic anhydride) to produce expected derivatives .


Physical and Chemical Properties Analysis

The compound has a melting point of 268–270°C . The 1H NMR (DMSO-d6) and 13C NMR (DMSO-d6) values are also provided .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the significant inhibitory activity against the growth of tested bacterial strains exhibited by similar compounds , it would be interesting to investigate the antimicrobial potential of this compound.

Mechanism of Action

Target of Action

The compound, known by various names including CBKinase1_005347, Z56945415, BRD-K90030475-001-01-7, CBKinase1_017747, and methyl N-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate, targets a variety of proteins and enzymes in the cell. One of its primary targets is the Aurora B kinase , a serine/threonine kinase that plays a vital role in maintaining the genomic integrity of the cells . It also targets the bromodomain and extra-terminal (BET) family of proteins (BRD2, 3, 4 and T) . Another target is the TANK-binding kinase 1 (TBK1), a dimeric serine/threonine protein kinase .

Mode of Action

The compound interacts with its targets in various ways. For Aurora B kinase, it inhibits the kinases involved in tumor cell proliferation and angiogenesis . For the BET proteins, it triggers the proteolytic degradation of the target protein . For TBK1, it is activated by the phosphorylation of an essential serine residue 172 (S172) within the activation loop of the kinase domain .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting Aurora B kinase, it disrupts the cell cycle, affecting chromosome alignment and distribution to daughter cells in mitosis and meiosis . By degrading BET proteins, it impacts gene expression and transcription regulation . By activating TBK1, it influences multiple signaling pathways including innate immunity, autophagy, and cell death .

Result of Action

The compound’s action results in various molecular and cellular effects. By inhibiting Aurora B kinase, it can potentially control cancer progression . By degrading BET proteins, it can affect gene expression and potentially halt the growth of cancer cells . By activating TBK1, it can regulate immune responses and other cellular processes .

Properties

IUPAC Name

methyl 2-[[3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-29-19(26)12-23-21(27)17-13-25(15-8-3-2-4-9-15)24-20(17)16-11-14-7-5-6-10-18(14)30-22(16)28/h2-11,13H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXKBGNIZNYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CN(N=C1C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate
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methyl N-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate
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methyl N-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate
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methyl N-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate
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methyl N-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate
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methyl N-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate

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